4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
1011711-76-4
VCID:
VC0006191
InChI:
InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
SMILES:
CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Molecular Formula:
C14H15N5O
Molecular Weight:
269.3 g/mol
4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
CAS No.: 1011711-76-4
Inhibitors
VCID: VC0006191
Molecular Formula: C14H15N5O
Molecular Weight: 269.3 g/mol
CAS No. | 1011711-76-4 |
---|---|
Product Name | 4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine |
Molecular Formula | C14H15N5O |
Molecular Weight | 269.3 g/mol |
IUPAC Name | 4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19) |
Standard InChIKey | ZHMRPXZRUZLCNL-UHFFFAOYSA-N |
SMILES | CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Canonical SMILES | CCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Description | Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses |
Synonyms | MHR; 4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
PubChem Compound | 23727982 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume